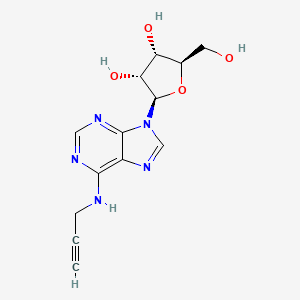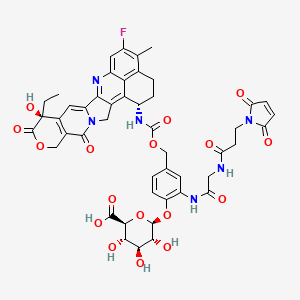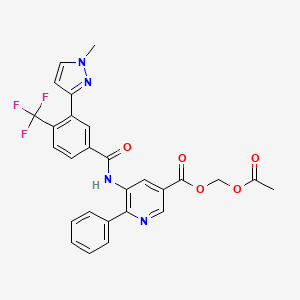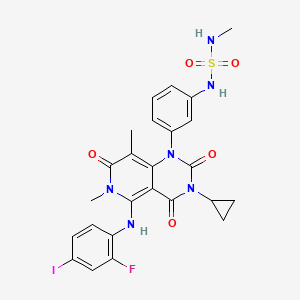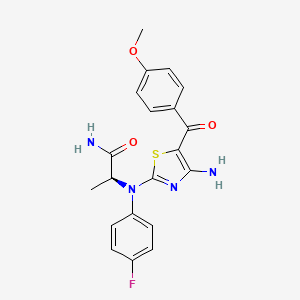
(E)-N',N''-Bis((E)-5-chloro-2-hydroxybenzylidene)-2-((Z)-5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CWI1-2 involves the condensation of 5-chloro-2-hydroxybenzaldehyde with guanidine hydrochloride under specific reaction conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for CWI1-2 are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: CWI1-2 primarily undergoes condensation reactions during its synthesis. It can also participate in various biochemical interactions due to its ability to bind to IGF2BP2.
Common Reagents and Conditions:
Condensation Reaction: 5-chloro-2-hydroxybenzaldehyde and guanidine hydrochloride in the presence of DMSO.
Biochemical Interactions: CWI1-2 binds to IGF2BP2, inhibiting its interaction with m6A-modified RNA transcripts
Major Products Formed: The primary product formed from the synthesis of CWI1-2 is N,N′,N′′-Tris(5-chloro-2-hydroxybenzylideneamino)guanidine hydrochloride. In biochemical reactions, the major outcome is the inhibition of IGF2BP2 activity .
Scientific Research Applications
CWI1-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the interactions between IGF2BP2 and m6A-modified RNA transcripts.
Biology: Helps in understanding the role of IGF2BP2 in cellular processes and its impact on gene expression.
Medicine: Shows promising anti-leukemia efficacy by inhibiting IGF2BP2, making it a potential therapeutic agent for acute myeloid leukemia (AML) and other cancers .
Industry: Potential applications in the development of targeted cancer therapies and diagnostic tools
Mechanism of Action
CWI1-2 exerts its effects by binding to IGF2BP2, a protein that recognizes and binds to m6A-modified RNA transcripts. By inhibiting this interaction, CWI1-2 disrupts the regulation of key target genes involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5. This inhibition leads to reduced cell proliferation and induction of apoptosis in leukemia cells .
Comparison with Similar Compounds
CWI1-2 is unique in its high selectivity and potency as an IGF2BP2 inhibitor. Similar compounds include:
Tegaserod: A 5-HT4 receptor agonist that blocks the binding of YTHDF1 to m6A-modified mRNA.
Benzamidobenzoic Acid Derivatives: Selectively inhibit the interaction of IGF2BP2 with its target RNAs.
Ureidothiophene Compounds: Also inhibit IGF2BP2 activity.
Compared to these compounds, CWI1-2 has shown superior efficacy in inhibiting IGF2BP2 and inducing apoptosis in leukemia cells, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C22H17Cl3N6O3 |
|---|---|
Molecular Weight |
519.8 g/mol |
IUPAC Name |
1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C22H17Cl3N6O3/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34/h1-12,32-34H,(H2,29,30,31)/b26-10-,27-11+,28-12+ |
InChI Key |
ZNYMTTHEJHXHNS-FGORHZQOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C\C3=C(C=CC(=C3)Cl)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


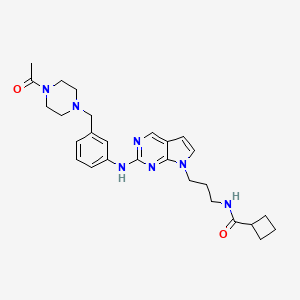
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857281.png)
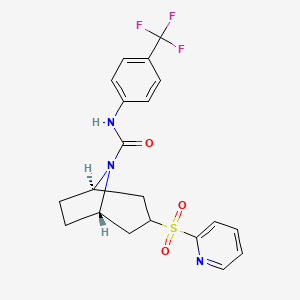
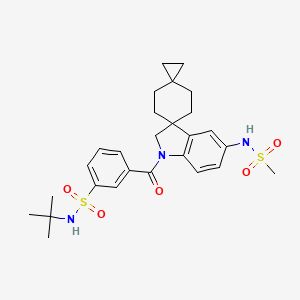
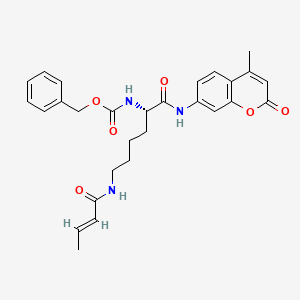
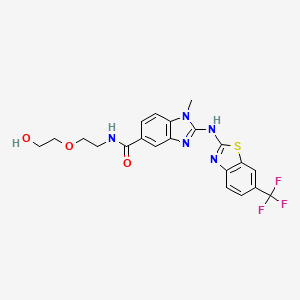

![4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one](/img/structure/B10857308.png)
